
1-Tridecylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecylpyridin-1-ium bromide is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by a long alkyl chain (tridecyl group) attached to the nitrogen atom of the pyridine ring, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium bromide can be synthesized through a quaternization reaction. This involves the reaction of pyridine with 1-bromotridecane. The reaction typically occurs in an anhydrous solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows: [ \text{Pyridine} + \text{1-Bromotridecane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tridecylpyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide, chloride, or acetate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring, potentially leading to pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Tridecylpyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its role in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-tridecylpyridin-1-ium bromide is primarily attributed to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with polar environments. This amphiphilic nature allows it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and emulsions is leveraged in various industrial applications.
Comparación Con Compuestos Similares
1-Dodecylpyridin-1-ium Bromide: Similar structure with a shorter alkyl chain.
1-Tetradecylpyridin-1-ium Bromide: Similar structure with a longer alkyl chain.
1-Decylpyridin-1-ium Bromide: Another pyridinium salt with a decyl group.
Uniqueness: 1-Tridecylpyridin-1-ium bromide is unique due to its specific alkyl chain length, which balances hydrophobic and hydrophilic interactions effectively. This balance enhances its surfactant properties, making it particularly useful in applications requiring efficient emulsification and antimicrobial activity.
Propiedades
Número CAS |
73491-93-7 |
|---|---|
Fórmula molecular |
C18H32BrN |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-tridecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32N.BrH/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
DGNBZUZCZMKTSU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


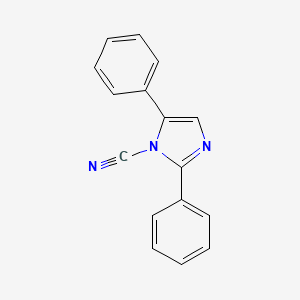
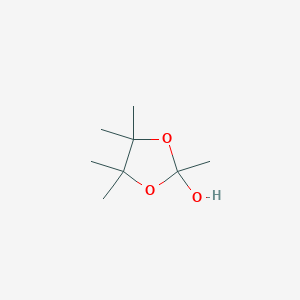

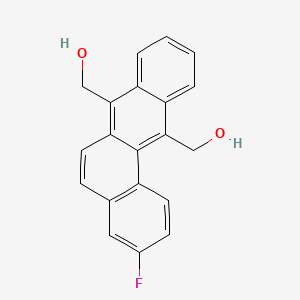
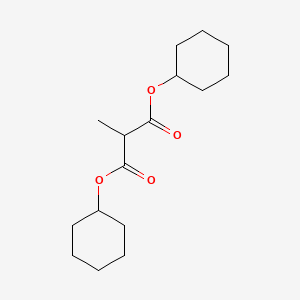
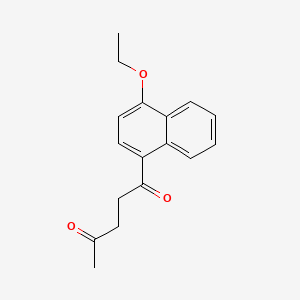
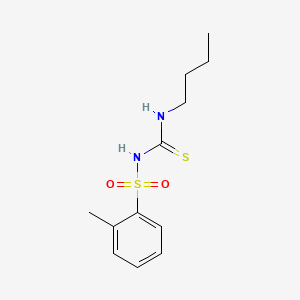

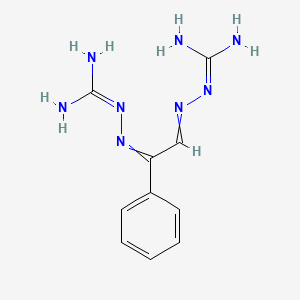
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
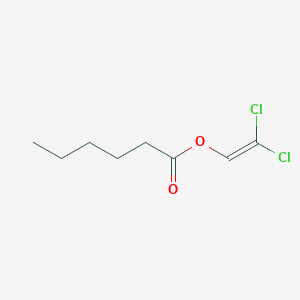
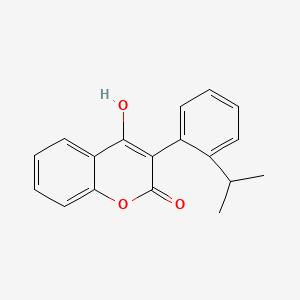
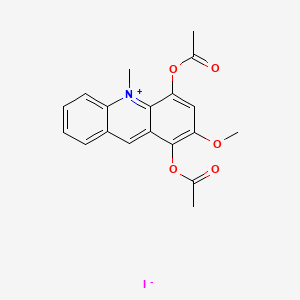
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
